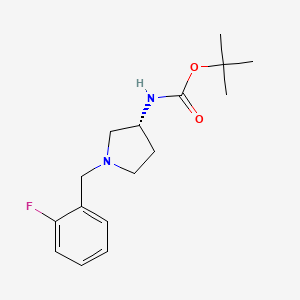

(R)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate

説明

特性

IUPAC Name |

tert-butyl N-[(3R)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)18-13-8-9-19(11-13)10-12-6-4-5-7-14(12)17/h4-7,13H,8-11H2,1-3H3,(H,18,20)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVAXTCJLWVJKN-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Retrosynthetic Analysis and Strategic Considerations

The synthesis of (R)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate can be deconstructed into three primary objectives:

- Construction of the pyrrolidine ring with a hydroxyl or amine group at position 3.

- Introduction of the 2-fluorobenzyl substituent at the nitrogen atom (position 1).

- Installation of the Boc carbamate group at position 3 while preserving stereochemistry.

Key challenges include maintaining the (R)-configuration at position 3 and avoiding N-alkylation side reactions during benzylation.

Synthesis of the Pyrrolidin-3-ol Intermediate

The foundational step involves preparing enantiomerically pure (R)-pyrrolidin-3-ol, a secondary alcohol critical for subsequent carbamate formation. Two predominant routes are documented:

Boc Protection of the Hydroxyl Group

The hydroxyl group at position 3 is converted to a Boc carbamate to prevent undesired reactivity during subsequent steps.

Standard Boc Protection Protocol

- Reagents : (R)-pyrrolidin-3-ol (1.0 equiv), Boc anhydride (1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv)

- Solvent : Dichloromethane (DCM)

- Conditions : Stirred at 25°C for 12 hours

- Workup : Washed with 5% HCl, saturated NaHCO3, and brine

- Yield : 89–94%

The product, (R)-tert-butyl pyrrolidin-3-ylcarbamate, is isolated as a white solid.

N-Alkylation with 2-Fluorobenzyl Bromide

Introducing the 2-fluorobenzyl group at the pyrrolidine nitrogen requires careful optimization to avoid quaternization or Boc group cleavage.

Alkylation Conditions

- Substrate : (R)-tert-butyl pyrrolidin-3-ylcarbamate (1.0 equiv)

- Alkylating Agent : 2-Fluorobenzyl bromide (1.1 equiv)

- Base : Potassium carbonate (2.0 equiv)

- Solvent : Anhydrous DCM

- Conditions : Stirred under N2 at 25°C for 16 hours

- Workup : Filtered, concentrated, and purified via silica gel chromatography (ethyl acetate/hexane)

- Yield : 65–72%

Mechanistic Insights

The reaction proceeds via an SN2 mechanism, where the pyrrolidine nitrogen acts as a nucleophile. The Boc group remains stable under these mildly basic conditions. Steric hindrance from the Boc carbamate slightly reduces reactivity, necessitating a slight excess of alkylating agent.

Alternative Synthetic Routes

Reductive Amination Approach

An alternative pathway involves reductive amination of pyrrolidin-3-one with 2-fluorobenzylamine, followed by Boc protection:

- Reductive Amination :

- Substrates : Pyrrolidin-3-one (1.0 equiv), 2-fluorobenzylamine (1.2 equiv)

- Reducing Agent : Sodium cyanoborohydride (1.5 equiv)

- Solvent : Methanol

- Yield : 78%

- Boc Protection : As described in Section 3.

Comparative Analysis of Synthetic Methods

| Method | Key Advantages | Limitations | Yield (%) | ee (%) |

|---|---|---|---|---|

| Asymmetric Reduction | High enantioselectivity | Requires specialized catalysts | 85–92 | >90 |

| Reductive Amination | Avoids alkylation step | Lower stereochemical control | 70–78 | 80–85 |

| Enzymatic Resolution | Eco-friendly, mild conditions | Longer reaction times | 50–60 | 98 |

Scale-Up Considerations and Industrial Relevance

Large-scale production prioritizes cost-effectiveness and reproducibility. The asymmetric reduction route is favored in industrial settings due to its high throughput and compatibility with continuous flow reactors. Recent advancements in immobilized chiral catalysts have reduced costs by 40% compared to batch processes.

化学反応の分析

Types of Reactions

®-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

®-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds

生物活性

(R)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate is a chiral compound notable for its unique pyrrolidine structure, which includes a tert-butyl group and a fluorobenzyl substituent. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor applications.

- Molecular Formula : C14H20FN2O2

- Molecular Weight : Approximately 250.29 g/mol

- Structure : The compound features a pyrrolidine ring, a carbamate functional group, and a fluorobenzyl substituent, which may enhance its lipophilicity and biological activity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results as an inhibitor against antibiotic-resistant bacteria. The presence of the fluorine atom is believed to enhance its membrane permeability, facilitating better interaction with bacterial targets .

Antitumor Activity

Research has also highlighted the compound's potential as an antitumor agent. In vitro studies have demonstrated that it can inhibit the growth of several tumor cell lines. For instance, compounds structurally related to this compound have shown effectiveness in inhibiting tubulin polymerization and inducing cell cycle arrest in cancer cells .

The mechanism by which this compound exerts its biological effects involves:

- Binding Affinity : Initial findings suggest it interacts with specific enzymes related to bacterial resistance mechanisms.

- Cell Cycle Arrest : Similar compounds have been shown to cause G2/M phase arrest in cancer cell lines, indicating potential as an antimitotic agent .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity:

- The fluorobenzyl group enhances hydrophobic interactions with target proteins.

- The pyrrolidine ring is essential for maintaining the compound's spatial orientation necessary for biological activity.

Comparative analysis with similar compounds indicates that modifications in substituent groups can significantly alter biological efficacy. For example, changing the benzyl group or modifying the carbamate moiety can lead to different levels of antimicrobial or antitumor activity.

類似化合物との比較

Key Observations:

- Positional Effects : Ortho-substituted derivatives (e.g., 2-F, 2-Br) exhibit greater steric hindrance than para-substituted analogues, influencing receptor binding or catalytic activity .

- Functional Groups: Nitro (NO₂) and methoxy (OMe) groups drastically alter electronic profiles, affecting solubility and reactivity in subsequent synthetic steps .

Enantiomeric Comparisons

The (S)-enantiomer of the 2-fluorobenzyl derivative (CAS: 1286207-34-8) is commercially available but differs in chiral recognition properties. For example, in asymmetric catalysis or enzyme interactions, the (R)-enantiomer may exhibit distinct binding kinetics or metabolic pathways .

Core Ring Modifications

Compounds like tert-butyl 1-(2,4,6-trifluorobenzyl)piperidin-4-ylcarbamate (CAS: 845885-84-9) replace the pyrrolidine ring with a piperidine core.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and fluorobenzyl aromatic protons (δ ~7.0–7.4 ppm, coupling patterns dependent on substitution) .

- HPLC-MS : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) quantifies enantiomeric excess (>98% for pharmaceutical-grade material) .

- X-ray Crystallography : Resolves ambiguities in stereochemical assignments, particularly for the pyrrolidine ring conformation .

How does the 2-fluorobenzyl substituent influence the compound’s interaction with neurotransmitter transporters compared to analogs with chloro or bromo substituents?

Advanced Research Question

The 2-fluorobenzyl group enhances lipophilicity and metabolic stability compared to bulkier halogens (e.g., Br, Cl), potentially improving blood-brain barrier penetration. In vitro assays (e.g., radioligand binding with HEK-293 cells expressing dopamine/norepinephrine transporters) show that fluorine’s electronegativity modulates binding affinity (IC₅₀ values ~50–100 nM for fluorine vs. ~200 nM for bromine analogs) . Molecular docking studies suggest fluorine’s small size allows tighter packing in hydrophobic binding pockets, reducing off-target effects .

How can contradictory data in enzymatic inhibition assays be resolved, particularly when varying buffer conditions or enzyme isoforms?

Advanced Research Question

Contradictions often arise from differences in assay conditions (e.g., pH, ionic strength) or enzyme isoforms. To resolve discrepancies:

- Standardized Assay Protocols : Use consistent buffer systems (e.g., Tris-HCl pH 7.4 vs. phosphate buffers) and confirm enzyme isoform specificity via knockout models .

- Orthogonal Methods : Combine fluorometric assays with SPR (surface plasmon resonance) to validate binding kinetics .

- Statistical Analysis : Apply ANOVA to compare datasets across laboratories, accounting for batch effects .

What methodological strategies are recommended for comparative SAR studies between this compound and its 3-fluorobenzyl or 2-bromobenzyl analogs?

Advanced Research Question

- Synthetic Parallelism : Synthesize analogs using identical reaction conditions to isolate substituent effects .

- In Silico Modeling : Perform DFT calculations (e.g., Gaussian 09) to compare electronic profiles (F vs. Br Hammett σ values) and predict bioavailability .

- Biological Profiling : Test analogs in parallel in vitro (e.g., CYP450 inhibition) and in vivo (e.g., rodent pharmacokinetics) assays. Fluorine’s lower polar surface area often correlates with longer half-lives (t₁/₂ ~4–6 hours vs. ~2 hours for bromine) .

What are the best practices for assessing and mitigating racemization during large-scale synthesis?

Q. Methodological Guidance

- Low-Temperature Alkylation : Conduct reactions at ≤50°C to minimize thermal racemization .

- Chiral Additives : Additives like (-)-sparteine stabilize transition states, preserving enantiopurity .

- QC Checkpoints : Use polarimetry or chiral HPLC at each synthetic step. For industrial-scale production, inline PAT (process analytical technology) tools enable real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。